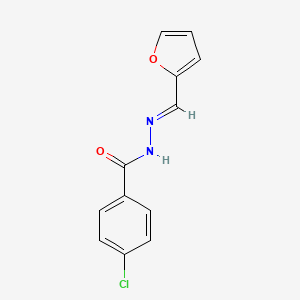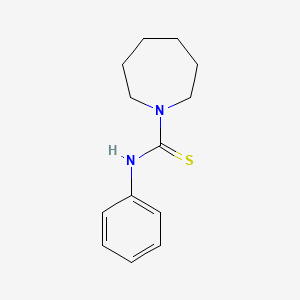
4-chloro-N'-(2-furylmethylene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N’-(2-furylmethylene)benzohydrazide is an organic compound with the molecular formula C12H9ClN2O2. It is a derivative of benzohydrazide, where the hydrazide group is substituted with a 4-chloro group and a 2-furylmethylene group. This compound is known for its unique chemical structure, which combines aromatic, heterocyclic, and hydrazide functionalities, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-(2-furylmethylene)benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 2-furaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
4-chlorobenzohydrazide+2-furaldehyde→4-chloro-N’-(2-furylmethylene)benzohydrazide
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallized from ethanol to obtain pure 4-chloro-N’-(2-furylmethylene)benzohydrazide .
Industrial Production Methods
While specific industrial production methods for 4-chloro-N’-(2-furylmethylene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N’-(2-furylmethylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan ring or the hydrazide group.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-chloro-N’-(2-furylmethylene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-N’-(2-furylmethylene)benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its biological activity is attributed to its ability to interfere with cellular processes, such as enzyme inhibition and DNA interaction .
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N’-(3-furylmethylene)benzohydrazide
- 4-chloro-N’-(2-thienylmethylene)benzohydrazide
- 4-chloro-N’-(2-pyridylmethylene)benzohydrazide
Uniqueness
4-chloro-N’-(2-furylmethylene)benzohydrazide is unique due to its specific combination of a 4-chloro group and a 2-furylmethylene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Número CAS |
93418-01-0 |
|---|---|
Fórmula molecular |
C12H9ClN2O2 |
Peso molecular |
248.66 g/mol |
Nombre IUPAC |
4-chloro-N-[(E)-furan-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C12H9ClN2O2/c13-10-5-3-9(4-6-10)12(16)15-14-8-11-2-1-7-17-11/h1-8H,(H,15,16)/b14-8+ |
Clave InChI |
UNVOTDGPNAVDAJ-RIYZIHGNSA-N |
SMILES isomérico |
C1=COC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
C1=COC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-ethoxyphenol](/img/structure/B11696087.png)

![diethyl 3-methyl-5-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B11696097.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11696099.png)
![4-{(E)-[({[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11696100.png)
![3-(benzyloxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11696106.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(3-nitrophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696113.png)
![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11696121.png)

![({4-[(1E)-2-(3,5-dibromo-2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)aminocarb oxamidine](/img/structure/B11696128.png)
![3-[(E)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B11696130.png)
![(3E)-1-(3-methylphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696137.png)

![ethyl 4-(5-{(E)-[1-(3,5-dimethylphenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11696146.png)
